Cas no 1310684-29-7 (1-(3-Ethylquinoxalin-2-yl)-propan-1-one)

1-(3-Ethylquinoxalin-2-yl)-propan-1-one is a quinoxaline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a propyl ketone group attached to the 2-position of a 3-ethyl-substituted quinoxaline core, offering reactivity for further functionalization. The compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its ethyl and carbonyl substituents enhance solubility and reactivity, making it suitable for diverse synthetic pathways. The quinoxaline scaffold is known for its stability and versatility, suggesting utility in developing novel therapeutic or agrochemical agents. Further studies are required to explore its full potential.
1-(3-Ethylquinoxalin-2-yl)-propan-1-one structure
1310684-29-7 structure
Product Name:1-(3-Ethylquinoxalin-2-yl)-propan-1-one
CAS No:1310684-29-7
MF:C13H14N2O
MW:214.263062953949
MDL:MFCD30725938
CID:5178397
Update Time:2026-03-05

1-(3-Ethylquinoxalin-2-yl)-propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Ethylquinoxalin-2-yl)-propan-1-one
    • 1-(3-ethylquinoxalin-2-yl)propan-1-one
    • 1-(3-Ethyl-quinoxalin-2-yl)-propan-1-one
    • MDL: MFCD30725938
    • Inchi: 1S/C13H14N2O/c1-3-9-13(12(16)4-2)15-11-8-6-5-7-10(11)14-9/h5-8H,3-4H2,1-2H3
    • InChI Key: MZHPEBFRSGLPAV-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C(CC)=NC2C=CC=CC=2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.8

1-(3-Ethylquinoxalin-2-yl)-propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB475242-1 g
1-(3-Ethyl-quinoxalin-2-yl)-propan-1-one
1310684-29-7
1g
€452.00 2023-07-18
Matrix Scientific
180794-1g
1-(3-Ethylquinoxalin-2-yl)-propan-1-one, 95%+
1310684-29-7 95%
1g
$580.00 2023-09-11
abcr
AB475242-1g
1-(3-Ethyl-quinoxalin-2-yl)-propan-1-one; .
1310684-29-7
1g
€452.00 2025-02-13
abcr
AB475242-5g
1-(3-Ethyl-quinoxalin-2-yl)-propan-1-one; .
1310684-29-7
5g
€1408.60 2025-02-13

1-(3-Ethylquinoxalin-2-yl)-propan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1310684-29-7)1-(3-Ethylquinoxalin-2-yl)-propan-1-one
Order Number:A1123363
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:31
Price ($):268.0/835.0
Email:sales@amadischem.com

Additional information on 1-(3-Ethylquinoxalin-2-yl)-propan-1-one

Introduction to 1-(3-Ethylquinoxalin-2-yl)-propan-1-one (CAS No. 1310684-29-7)

1-(3-Ethylquinoxalin-2-yl)-propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1310684-29-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a quinoxaline core appended with an ethyl substituent at the 3-position and a propanone moiety at the 2-position, which together contribute to its unique reactivity and biological profile.

The quinoxaline scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules. Its aromatic system and nitrogen-rich environment make it a versatile platform for further functionalization, enabling the design of molecules with tailored biological activities. In particular, 1-(3-Ethylquinoxalin-2-yl)-propan-1-one has been explored as a key intermediate in the synthesis of more complex pharmacophores, including those targeting neurological and inflammatory pathways.

Recent advancements in computational chemistry have highlighted the importance of 1-(3-Ethylquinoxalin-2-yl)-propan-1-one as a building block for virtual screening campaigns. Its molecular framework allows for efficient docking into enzyme active sites, making it a valuable candidate for identifying novel inhibitors. For instance, studies have demonstrated its potential in modulating enzymes involved in metabolic disorders, where its ability to interact with heme-binding proteins has been particularly intriguing.

The synthesis of 1-(3-Ethylquinoxalin-2-yl)-propan-1-one typically involves multi-step reactions, often starting from commercially available precursors such as ethyl acetoacetate and quinoxaline derivatives. The introduction of the propanone group at the 2-position of the quinoxaline ring can be achieved through condensation reactions or oxidation processes, depending on the synthetic strategy employed. The ethyl substituent at the 3-position further enhances the compound's reactivity, providing multiple sites for further derivatization.

In terms of biological activity, preliminary studies have suggested that 1-(3-Ethylquinoxalin-2-yl)-propan-1-one exhibits modest inhibitory effects on certain kinases and proteases. These findings are particularly relevant in the context of developing treatments for chronic inflammatory diseases and cancer. The compound's ability to disrupt protein-protein interactions has led researchers to investigate its potential as an anti-inflammatory agent, with early trials indicating promising results in preclinical models.

The structural features of 1-(3-Ethylquinoxalin-2-yl)-propan-1-one also make it an attractive candidate for developing photoactivatable probes. Quinoxaline derivatives are known for their photochemical properties, which can be leveraged to study dynamic processes in cells. By incorporating this compound into fluorescent probes, researchers aim to gain deeper insights into signaling pathways and protein localization, thereby advancing our understanding of cellular mechanisms.

From a synthetic chemistry perspective, 1-(3-Ethylquinoxalin-2-yl)-propan-1-one serves as a versatile intermediate for constructing more complex heterocyclic systems. Its reactivity allows for further functionalization via cross-coupling reactions, nucleophilic additions, or cyclization processes. This adaptability has made it a staple in synthetic laboratories focused on developing novel therapeutic agents.

The growing interest in 1-(3-Ethylquinoxalin-2-yl)-propan-1-one is also reflected in the increasing number of patents and scientific publications addressing its synthesis and applications. Researchers are continuously exploring new methodologies to improve its production efficiency while maintaining high purity standards. Such efforts are crucial for ensuring that downstream applications, whether in drug development or material science, benefit from reliable and scalable synthetic routes.

In conclusion, 1-(3-Ethylquinoxalin-2-yl)-propan-1-one (CAS No. 1310684-29-7) represents a promising compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features and biological potential make it a valuable asset for medicinal chemists and bioorganic researchers alike. As our understanding of its properties continues to evolve, so too will its role in advancing therapeutic interventions and fundamental scientific knowledge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1310684-29-7)1-(3-Ethylquinoxalin-2-yl)-propan-1-one
A1123363
Purity:99%/99%
Quantity:1g/5g
Price ($):268.0/835.0
Email